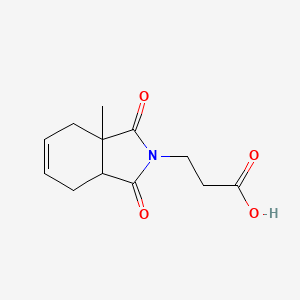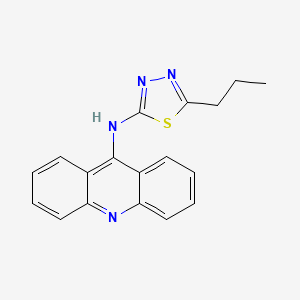
N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine
Overview
Description
N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine, also known as PTAC, is a synthetic compound that belongs to the class of acridine derivatives. PTAC has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biology.
Mechanism of Action
The mechanism of action of N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell signaling and metabolism. N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has been shown to interact with DNA and RNA, leading to changes in gene expression and cellular function. Additionally, N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has been found to induce oxidative stress and disrupt mitochondrial function, leading to cell death.
Biochemical and Physiological Effects:
N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has been found to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune function. N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, the exact mechanisms underlying these effects are not well understood and require further investigation.
Advantages and Limitations for Lab Experiments
N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and versatility for use in various applications. However, N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine, including the development of new N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine derivatives with enhanced activity and specificity, the investigation of N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine's potential as a therapeutic agent for various diseases, and the exploration of its potential in new applications, such as biosensors and drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine.
Scientific Research Applications
N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has shown potential in various scientific research applications, including cancer therapy, antimicrobial activity, and fluorescent imaging. In cancer therapy, N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has been found to induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins involved in cell survival and proliferation. N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has also demonstrated significant antimicrobial activity against a range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. Additionally, N-(5-propyl-1,3,4-thiadiazol-2-yl)-9-acridinamine has been used as a fluorescent probe in imaging studies to detect specific biomolecules and cellular structures.
properties
IUPAC Name |
N-acridin-9-yl-5-propyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-2-7-16-21-22-18(23-16)20-17-12-8-3-5-10-14(12)19-15-11-6-4-9-13(15)17/h3-6,8-11H,2,7H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZQUUICWETQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)acridin-9-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-chloro-5-({[(5-{[(4-chlorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4078871.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(diphenylacetyl)amino]benzamide](/img/structure/B4078874.png)
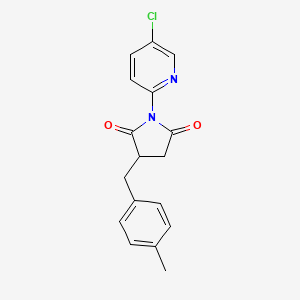
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4078889.png)
![1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4078904.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078905.png)
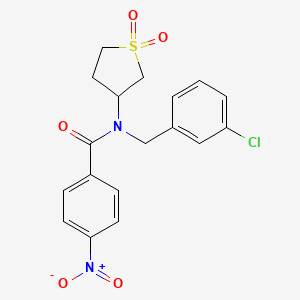
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4078919.png)
![ethyl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4078925.png)
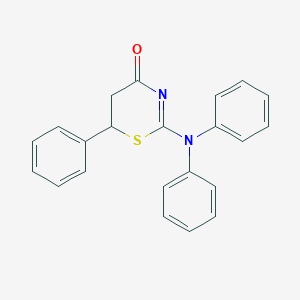
![1-(3,4-dimethoxyphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B4078940.png)

![N-(4-{[(4-bromophenyl)amino]carbonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4078955.png)
